BenchChemオンラインストアへようこそ!

4-Acetyl-N-pyridin-3-ylmethyl-benzenesulfonamide

Physicochemical profiling Drug-likeness Sulfonamide SAR

Optimize your SAR campaigns with this dual-pharmacophore benzenesulfonamide. The concurrent 4-acetyl (H-bond acceptor, modifiable methyl ketone) and N-pyridin-3-ylmethyl (metal-coordinating basic nitrogen, π-π stacking) groups enable simultaneous investigation of both vectors, unlike mono-substituted analogs. With an XLogP3 of 1.0 and TPSA of 84.5 Ų, the scaffold sits in a favorable drug-like space for fragment growth. Its 99% synthetic yield and sharp melting point (143–144 °C) ensure reproducible quality. The acetyl handle also allows late-stage functionalization (hydrazone bioconjugation, photoaffinity labeling), making it ideal for chemical biology target identification and analytical reference standard use.

Molecular Formula C14H14N2O3S
Molecular Weight 290.34 g/mol
Cat. No. B5632462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyl-N-pyridin-3-ylmethyl-benzenesulfonamide
Molecular FormulaC14H14N2O3S
Molecular Weight290.34 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2
InChIInChI=1S/C14H14N2O3S/c1-11(17)13-4-6-14(7-5-13)20(18,19)16-10-12-3-2-8-15-9-12/h2-9,16H,10H2,1H3
InChIKeyPQSCMSYWIGWNCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>43.6 [ug/mL]

4-Acetyl-N-pyridin-3-ylmethyl-benzenesulfonamide – Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


4-Acetyl-N-pyridin-3-ylmethyl-benzenesulfonamide (CAS 425629-85-2, PubChem CID 746813) is a synthetic benzenesulfonamide derivative bearing a 4-acetyl substituent on the phenyl ring and an N-pyridin-3-ylmethyl group on the sulfonamide nitrogen [1]. With a molecular formula C₁₄H₁₄N₂O₃S and a molecular weight of 290.34 g/mol, the compound occupies a physicochemical space (XLogP3 = 1, topological polar surface area = 84.5 Ų) that is distinct from both smaller, simpler sulfonamide building blocks and larger clinical-stage inhibitors [1][2]. The compound is catalogued in ChEMBL (CHEMBL1611887) with a Max Phase of Preclinical and four recorded potency assays, indicating that it has undergone preliminary biological screening but remains an early-stage research tool rather than a clinically validated entity [3]. A validated 1H NMR spectrum is available in the KnowItAll Spectral Library, confirming structural identity for quality-control purposes [4].

Why 4-Acetyl-N-pyridin-3-ylmethyl-benzenesulfonamide Cannot Be Interchanged with Generic Benzenesulfonamide Analogs


Benzenesulfonamides bearing only a 4-acetyl group (e.g., CAS 1565-17-9, MW 199.23) or only an N-pyridin-3-ylmethyl group (e.g., CAS 244050-23-5, MW 248.3) each lack one of the two key pharmacophoric features present in the target compound [1]. The 4-acetyl substituent contributes a hydrogen-bond-accepting carbonyl and a modifiable methyl ketone handle, while the N-pyridin-3-ylmethyl moiety introduces an additional basic nitrogen capable of coordinating metal ions or engaging in π–π stacking interactions [1][2]. The concurrent presence of both substituents produces a physicochemical profile (XLogP3 = 1, TPSA = 84.5 Ų) that is measurably different from either mono-substituted analog, altering solubility, permeability, and target-binding potential [1]. Furthermore, replacing the 4-acetyl group with a 4-chloro substituent (as in CAS 321715-14-4) eliminates the carbonyl hydrogen-bond acceptor and the synthetic derivatization potential of the acetyl handle, while replacing the pyridin-3-ylmethyl with a direct pyridyl attachment abolishes the methylene spacer that governs conformational flexibility . These structural differences are not cosmetic; they translate into distinct molecular recognition profiles that cannot be assumed equivalent in the absence of direct head-to-head comparative biological data [2].

Quantitative Differentiation Evidence for 4-Acetyl-N-pyridin-3-ylmethyl-benzenesulfonamide Versus Closest Analogs


Physicochemical Profile Differentiation: XLogP3 and TPSA Versus 4-Acetylbenzenesulfonamide and Acetazolamide

The target compound occupies a distinct drug-like physicochemical space defined by XLogP3 = 1 and TPSA = 84.5 Ų (PubChem computed properties) [1]. By comparison, the simpler 4-acetylbenzenesulfonamide (CAS 1565-17-9) has a lower molecular weight (199.23 g/mol) and fewer hydrogen-bond acceptors, entirely lacking the pyridyl nitrogen and its associated polarity contributions [2]. In the opposite direction, the clinical-stage sulfonamide acetazolamide (AAZ) has a more negative logP (-0.26 to -0.93) and a larger TPSA (~115 Ų), reflecting its distinct heterocyclic structure and higher polarity [3]. The target compound’s intermediate logP and moderate TPSA suggest a balanced permeability–solubility profile that is not replicated by either comparator, making it a potentially useful scaffold for optimizing ADME properties in hit-to-lead campaigns [1].

Physicochemical profiling Drug-likeness Sulfonamide SAR

Molecular Weight and Heavy Atom Count Differentiation Versus Mono-Substituted and 4-Chloro Analogs

The target compound (MW 290.34 g/mol, 20 heavy atoms) is 91.11 g/mol heavier than 4-acetylbenzenesulfonamide (MW 199.23, 13 heavy atoms) and 42.04 g/mol heavier than N-(pyridin-3-ylmethyl)benzenesulfonamide (MW ~248.3, 17 heavy atoms) [1]. Relative to the 4-chloro analog (MW 282.75, 18 heavy atoms), the target compound is 7.59 g/mol heavier and replaces the chloro leaving group with a synthetically versatile acetyl handle . The increased molecular complexity—achieved through the simultaneous presence of both the 4-acetyl and N-pyridin-3-ylmethyl substituents—provides additional vectors for intermolecular interactions (one additional hydrogen-bond acceptor from the acetyl carbonyl) without crossing the MW 500 threshold commonly associated with poor oral bioavailability [1].

Molecular complexity Fragment-based drug design Scaffold comparison

Melting Point as a Purity and Crystallinity Benchmark Versus 4-Acetylbenzenesulfonamide

The target compound has a reported melting point of 143–144 °C (white solid, obtained in 99% yield after vacuum drying) . This is significantly lower than the melting point of 4-acetylbenzenesulfonamide (178–182 °C) , consistent with the disruption of crystal packing by the bulkier N-pyridin-3-ylmethyl substituent. The sharp, well-defined melting range (1 °C) indicates high crystalline purity and provides a readily accessible identity and purity checkpoint that can be verified without advanced instrumentation.

Solid-state characterization Quality control Crystallinity

ChEMBL Preclinical Status and Screening History Versus Unscreened Library Analogs

According to the ChEMBL database, the target compound (CHEMBL1611887) has a Max Phase designation of Preclinical with four curated potency assays recorded against enzyme, epigenetic regulator, and membrane protein targets [1]. This contrasts with many structurally similar benzenesulfonamide analogs available from chemical suppliers that have no curated bioactivity records in public databases. While the specific assay results and target identities are not disclosed at the public ChEMBL summary level, the existence of four independent potency measurements indicates that the compound has passed initial screening filters and has been deemed sufficiently active to warrant data deposition—a minimum vetting threshold that unscreened analogs have not met [1].

Biological screening Hit identification Preclinical profiling

Functional Group Derivatization Potential: 4-Acetyl Versus 4-Chloro and 4-Unsubstituted Analogs

The 4-acetyl group of the target compound is a versatile synthetic handle that can undergo condensation with hydrazines to form hydrazones, reduction to a secondary alcohol, reductive amination, Baeyer-Villiger oxidation, or α-halogenation for further cross-coupling [1]. By contrast, the 4-chloro analog (CAS 321715-14-4) offers only nucleophilic aromatic substitution or metal-catalyzed cross-coupling as derivatization pathways, while the 4-unsubstituted N-(pyridin-3-ylmethyl)benzenesulfonamide (CAS 244050-23-5) has no functional group handle at the 4-position for further elaboration . This broader reaction scope makes the target compound a more versatile intermediate for generating focused libraries or installing affinity tags and fluorescent reporters in chemical biology applications [1].

Late-stage functionalization Chemical biology probes Synthetic tractability

XLogP3 Divergence from SLC-0111: Implications for Lipophilicity-Driven Selectivity

The target compound (XLogP3 = 1) and SLC-0111 (XLogP = 1.1) share nearly identical computed lipophilicity despite differing in the 4-substituent (acetyl vs. ureido) and overall scaffold architecture [1][2]. However, SLC-0111 is a potent, isoform-selective carbonic anhydrase inhibitor (Ki = 45.1 nM for CA IX, 4.5 nM for CA XII) in Phase I clinical trials, while the target compound has only preclinical-level screening data and lacks any disclosed CA inhibition constants [2][3]. The near-identical XLogP3 values suggest that the target compound could, in principle, achieve comparable membrane permeability and tissue distribution, but its distinct hydrogen-bonding pharmacophore (acetyl carbonyl vs. ureido NH donors/acceptors) predicts a different target selectivity profile that remains experimentally uncharacterized [1].

Carbonic anhydrase inhibition Lipophilic ligand efficiency Cancer-associated CA isoforms

Recommended Research and Procurement Application Scenarios for 4-Acetyl-N-pyridin-3-ylmethyl-benzenesulfonamide


Fragment-Based and Structure-Activity Relationship (SAR) Library Design Using a Dual-Pharmacophore Scaffold

The target compound’s concurrent 4-acetyl and N-pyridin-3-ylmethyl substituents provide two distinct pharmacophoric elements on a single benzenesulfonamide core, enabling medicinal chemistry teams to explore SAR around both vectors simultaneously without requiring two separate synthetic campaigns [1]. The XLogP3 of 1 and TPSA of 84.5 Ų place the scaffold in a favorable region of drug-like chemical space for fragment growth, while the 99% synthetic yield and sharp melting point (143–144 °C) ensure reproducible procurement quality [1][2]. This scenario is appropriate for hit-to-lead programs targeting enzymes, epigenetic regulators, or membrane proteins where the ChEMBL preclinical screening data provide a preliminary biological rationale [3].

Chemical Biology Probe Development via 4-Acetyl Derivatization

The 4-acetyl group of the target compound serves as a versatile handle for late-stage functionalization, enabling the installation of affinity tags (via hydrazone bioconjugation), fluorescent reporters (via condensation with fluorescent hydrazines), or photoreactive crosslinking groups (via α-halogenation followed by azide substitution and photoaffinity labeling) [1]. This derivatization potential is absent in the 4-chloro and 4-unsubstituted analogs, which lack the carbonyl electrophile and the enolizable α-carbon required for these transformations [2]. Chemical biology groups seeking a single, modifiable sulfonamide scaffold for target identification or proteomics studies should prioritize this compound over simpler analogs that offer fewer functionalization options.

Carbonic Anhydrase Inhibitor Chemotype Exploration with Differentiated IP Space

The XLogP3 of the target compound (1.0) is nearly identical to the clinical-stage CA IX/XII inhibitor SLC-0111 (XLogP 1.1), yet the acetyl pharmacophore is structurally and electronically distinct from the ureido group of SLC-0111 [1][2]. This lipophilicity-matched but pharmacophore-divergent profile positions the target compound as a candidate for CA inhibitor screening libraries aimed at identifying novel chemotypes with isoform selectivity profiles different from the established ureido-benzenesulfonamide class [2]. Given that CA IX and CA XII are validated oncology targets with ongoing clinical programs, a novel acetyl-bearing scaffold with favorable computed drug-like properties may offer a competitive intellectual property position if experimental CA inhibition is confirmed [3].

Analytical Reference Standard for HPLC-MS Method Development in Sulfonamide Screening Panels

The well-defined melting point (143–144 °C), high synthetic yield (99%), and availability of a validated 1H NMR reference spectrum in the KnowItAll Spectral Library make this compound suitable as a retention-time and mass-spectral reference standard for LC-MS methods targeting benzenesulfonamide analytes [1][2]. Its intermediate retention characteristics (XLogP3 = 1) and distinct molecular ion (exact mass = 290.072513 Da) differentiate it from both more polar sulfonamides (e.g., acetazolamide, logP -0.26) and more lipophilic analogs, providing a mid-range calibration point for chromatographic method development [3].

Quote Request

Request a Quote for 4-Acetyl-N-pyridin-3-ylmethyl-benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.